molecular formula C30H49N3O10S B143024 8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid CAS No. 127128-05-6

8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid

Cat. No.: B143024
CAS No.: 127128-05-6
M. Wt: 643.8 g/mol
InChI Key: KIKDKMOYZRBMLH-MLXZFANPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid is a biologically active epoxy alcohol derived from arachidonic acid, a polyunsaturated fatty acid. It is part of the hepoxilin family, which includes various metabolites possessing both epoxide and hydroxyl residues. This compound plays significant roles in human physiology and pathology, particularly in inflammatory responses and cellular signaling .

Preparation Methods

8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid is synthesized from arachidonic acid through the action of 12-lipoxygenase, which converts arachidonic acid into 12-hydroperoxy-eicosatetraenoic acid (12-HPETE). This intermediate undergoes an intramolecular rearrangement to form hepoxillin A3. The reaction is facilitated by hemeproteins such as hemoglobin and hematin

Chemical Reactions Analysis

8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include epoxide hydrolase inhibitors and glutathione for conjugation reactions. Major products formed from these reactions include trioxilins and glutathione conjugates .

Scientific Research Applications

Comparison with Similar Compounds

8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid is unique among eicosanoids due to its combination of epoxide and hydroxyl residues. Similar compounds include:

This compound’s distinct structure and biological activities make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

127128-05-6

Molecular Formula

C30H49N3O10S

Molecular Weight

643.8 g/mol

IUPAC Name

(5E,9E,14E)-11-[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-8,12-dihydroxyicosa-5,9,14-trienoic acid

InChI

InChI=1S/C30H49N3O10S/c1-2-3-4-5-6-10-13-24(35)25(17-15-21(34)12-9-7-8-11-14-26(36)37)44-20-23(30(43)32-19-28(40)41)33-29(42)22(31)16-18-27(38)39/h6-7,9-10,15,17,21-25,34-35H,2-5,8,11-14,16,18-20,31H2,1H3,(H,32,43)(H,33,42)(H,36,37)(H,38,39)(H,40,41)/b9-7+,10-6+,17-15+/t21?,22-,23-,24?,25?/m0/s1

InChI Key

KIKDKMOYZRBMLH-MLXZFANPSA-N

SMILES

CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O

Isomeric SMILES

CCCCC/C=C/CC(C(/C=C/C(C/C=C/CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O

Canonical SMILES

CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O

sequence

EXG

Synonyms

11-glutathionyl hepoxilin A3
11-glutathionyl HxA3
11-glutathionylhepoxilin A3
11-glutathionylhepoxilin A3, 8(S)-isomer
8,12-dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid

Origin of Product

United States

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